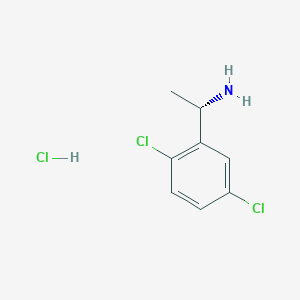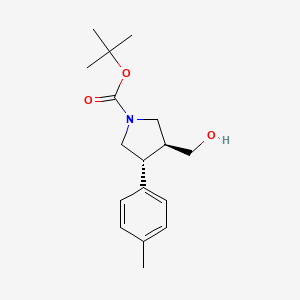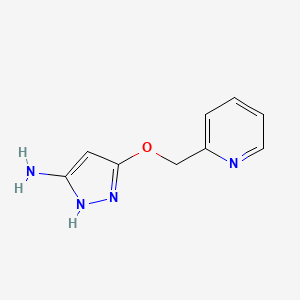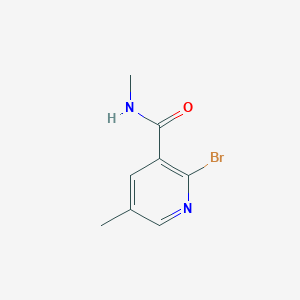![molecular formula C10H14ClN3 B1405771 [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride CAS No. 1987680-86-3](/img/structure/B1405771.png)
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride
Vue d'ensemble
Description
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mécanisme D'action
Target of Action
It’s known that benzimidazole derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride typically involves the reaction of benzimidazole with ethylene diamine followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through crystallization or distillation to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit enzymes like kinases and proteases, making them valuable in drug discovery and development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives have shown promise in treating diseases such as cancer, diabetes, and infections due to their diverse biological activities .
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethylamine hydrochloride
- 2-(1H-benzimidazol-1-yl)propylamine hydrochloride
- 2-(1H-benzimidazol-1-yl)butylamine hydrochloride
Uniqueness
Compared to similar compounds, [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride has unique structural features that influence its reactivity and biological activity. The presence of the methyl group on the amine nitrogen can enhance its binding affinity to certain enzymes, making it a more potent inhibitor in some cases .
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-11-6-7-13-8-12-9-4-2-3-5-10(9)13;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJVWLUDRJCTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















